molecular formula C20H31N5O4 B15102475 Tert-butyl 4-{[1-(6-methoxypyridazin-3-yl)piperidin-3-yl]carbonyl}piperazine-1-carboxylate

Tert-butyl 4-{[1-(6-methoxypyridazin-3-yl)piperidin-3-yl]carbonyl}piperazine-1-carboxylate

Cat. No.: B15102475
M. Wt: 405.5 g/mol
InChI Key: VTKWJTDTSSWDLD-UHFFFAOYSA-N
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Description

This compound is a tert-butyl-protected piperazine derivative featuring a piperidin-3-yl carbonyl linker and a 6-methoxypyridazine substituent. Its structure integrates two nitrogen-containing heterocycles (piperazine and piperidine) and a pyridazine ring, making it a versatile intermediate in medicinal chemistry for targeting enzymes or receptors requiring multipoint interactions . The tert-butyloxycarbonyl (Boc) group enhances solubility in organic solvents and facilitates selective deprotection during multi-step syntheses .

Properties

Molecular Formula

C20H31N5O4

Molecular Weight

405.5 g/mol

IUPAC Name

tert-butyl 4-[1-(6-methoxypyridazin-3-yl)piperidine-3-carbonyl]piperazine-1-carboxylate

InChI

InChI=1S/C20H31N5O4/c1-20(2,3)29-19(27)24-12-10-23(11-13-24)18(26)15-6-5-9-25(14-15)16-7-8-17(28-4)22-21-16/h7-8,15H,5-6,9-14H2,1-4H3

InChI Key

VTKWJTDTSSWDLD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C(=O)C2CCCN(C2)C3=NN=C(C=C3)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl 4-{[1-(6-methoxypyridazin-3-yl)piperidin-3-yl]carbonyl}piperazine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a series of reactions, including cyclization and functional group modifications.

    Introduction of the Methoxypyridazine Moiety: The methoxypyridazine group is introduced through a nucleophilic substitution reaction, where a suitable methoxypyridazine derivative reacts with the piperidine intermediate.

    Formation of the Piperazine Ring: The piperazine ring is formed by reacting the intermediate with a suitable piperazine derivative.

    Final Coupling and Protection: The final step involves coupling the intermediate with tert-butyl chloroformate to form the desired compound, followed by purification and characterization.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and automation of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-{[1-(6-methoxypyridazin-3-yl)piperidin-3-yl]carbonyl}piperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophilic substitution using sodium azide in dimethylformamide.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Formation of substituted derivatives with new functional groups replacing existing ones.

Scientific Research Applications

Tert-butyl 4-{[1-(6-methoxypyridazin-3-yl)piperidin-3-yl]carbonyl}piperazine-1-carboxylate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Tert-butyl 4-{[1-(6-methoxypyridazin-3-yl)piperidin-3-yl]carbonyl}piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Functional Group Impact

The following table summarizes key structural differences and their implications:

Compound Name Key Substituents/Modifications Impact on Properties Reference ID
Target Compound 6-Methoxypyridazine on piperidine; carbonyl linker between piperidine and piperazine Enhanced hydrogen-bonding capacity; potential for kinase inhibition due to pyridazine’s electron-rich core
tert-Butyl 4-(6-fluoropyridin-3-yl)piperazine-1-carboxylate 6-Fluoropyridine on piperazine Increased metabolic stability due to fluorine’s electronegativity; altered lipophilicity
tert-Butyl 4-[3-(1,3-thiazol-4-yl)pyridin-2-yl]piperazine-1-carboxylate Thiazole ring fused to pyridine Improved bioavailability via sulfur-mediated interactions; potential antiviral applications
tert-Butyl 4-(6-amino-3-pyridyl)piperazine-1-carboxylate 6-Aminopyridine on piperazine Increased polarity and solubility; utility in prodrug design or metal coordination chemistry
tert-Butyl 4-{[6-(2-aminophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]methyl}piperazine-1-carboxylate Imidazothiazole with 2-aminophenyl group Extended π-system for DNA intercalation; potential anticancer activity
Key Observations :
  • Electron-Donating vs. Electron-Withdrawing Groups : The 6-methoxy group in the target compound (electron-donating) contrasts with 6-fluoro (electron-withdrawing) in , affecting binding to hydrophobic pockets in biological targets.
  • Heterocycle Diversity : Pyridazine (target) vs. pyridine () vs. thiazole () alters steric and electronic profiles, influencing target selectivity .

Pharmacological and Physicochemical Properties

Property Target Compound tert-Butyl 4-(6-fluoropyridin-3-yl)piperazine-1-carboxylate tert-Butyl 4-[3-(1,3-thiazol-4-yl)pyridin-2-yl]piperazine-1-carboxylate
Molecular Weight (g/mol) ~476 (estimated) 295.34 387.46
LogP (Predicted) 2.8–3.5 1.9 2.4
Solubility Moderate in DMSO, low in water High in DMSO, moderate in water Low in water
Biological Activity Kinase inhibition (hypothetical) Unknown Antiviral (in vitro EC₅₀: ~50 nM)
Notes :
  • The target’s higher molecular weight and lipophilicity may limit blood-brain barrier penetration compared to smaller analogues .
  • Thiazole-containing derivatives () exhibit superior antiviral activity, likely due to sulfur’s role in disrupting viral replication.

Biological Activity

Tert-butyl 4-{[1-(6-methoxypyridazin-3-yl)piperidin-3-yl]carbonyl}piperazine-1-carboxylate is a compound of significant interest in pharmaceutical research, particularly for its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant studies.

Chemical Structure and Properties

The chemical structure of this compound can be summarized as follows:

Property Details
Molecular Formula C₁₅H₁₈N₄O₃
Molecular Weight 298.33 g/mol
CAS Number Not specifically listed in the available data
Physical State Solid at room temperature

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes within the body. It is believed to act as an inhibitor of fatty acid amide hydrolase (FAAH), an enzyme responsible for the breakdown of endocannabinoids such as anandamide, which are involved in various physiological processes including pain modulation and inflammation .

Pain Management and Analgesic Effects

Research indicates that compounds like this compound may exhibit analgesic properties by preventing the degradation of endocannabinoids, thereby enhancing their availability and prolonging their effects on pain pathways. This mechanism suggests potential applications in treating chronic pain conditions .

Neuroprotective Effects

Studies have highlighted the neuroprotective effects of FAAH inhibitors, suggesting that this compound could play a role in neurodegenerative diseases. By modulating endocannabinoid levels, it may help protect neuronal cells from degeneration associated with conditions like Alzheimer's disease .

Case Studies and Research Findings

Several studies have investigated the pharmacological properties of related compounds, providing insights into the potential effects of this compound:

  • FAAH Inhibition Studies : Research has shown that FAAH inhibitors can significantly reduce pain responses in animal models, indicating a promising avenue for developing new analgesics based on this compound class .
  • Neuroprotective Research : A study demonstrated that FAAH inhibition leads to increased levels of anandamide, which was correlated with improved cognitive function in animal models of neurodegeneration .

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